molecular formula C7H10O3 B13168621 Methyl2-(oxolan-3-ylidene)acetate

Methyl2-(oxolan-3-ylidene)acetate

Cat. No.: B13168621
M. Wt: 142.15 g/mol
InChI Key: MWGFZEHLGGOCCA-GQCTYLIASA-N
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Description

Methyl 2-(oxolan-3-ylidene)acetate is a chemical compound that belongs to the class of oxolane derivatives. It is a colorless liquid with a fruity odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(oxolan-3-ylidene)acetate can be synthesized through a series of chemical reactions. One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate with a 73% yield . This compound can also be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate .

Industrial Production Methods

Industrial production methods for methyl 2-(oxolan-3-ylidene)acetate typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methyl 2-(oxolan-3-ylidene)acetate can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(oxolan-3-ylidene)acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(oxolan-3-ylidene)acetate can be compared with other similar compounds, such as:

  • Methyl 2-(tetrahydrofuran-3-ylidene)acetate
  • Methyl 2-(dihydro-3(2H)-furanylidene)acetate
  • Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate

These compounds share similar structural features but differ in their chemical properties and reactivity. Methyl 2-(oxolan-3-ylidene)acetate is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (2E)-2-(oxolan-3-ylidene)acetate

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4+

InChI Key

MWGFZEHLGGOCCA-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C=C/1\CCOC1

Canonical SMILES

COC(=O)C=C1CCOC1

Origin of Product

United States

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